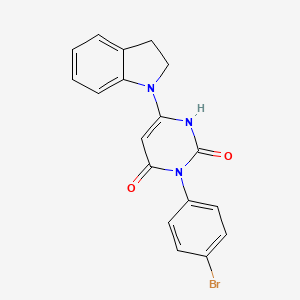

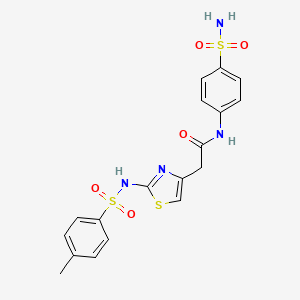

![molecular formula C12H7ClN2O2S2 B2963034 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 476208-89-6](/img/structure/B2963034.png)

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Übersicht

Beschreibung

“N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that has been studied for its potential pharmacological properties . It is part of a class of compounds that have been synthesized for the treatment of analgesia and inflammation . The compound is a derivative of thiazole, a heterocyclic compound that has been reported to have various medicinal properties .

Synthesis Analysis

The synthesis of this compound involves a multi-step synthetic approach . The process involves the use of COX-1, COX-2, and 5-LOX enzyme assays . After in vitro confirmation, the potential compounds are subjected to in vivo analgesic and anti-inflammatory studies .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The resulting compounds are then evaluated for their in vitro anti-inflammatory potentials .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been confirmed by spectroanalytical data, including NMR and IR . The compound is a yellow solid with a melting point of 260-262°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide and related compounds have been a focus in chemical synthesis, particularly in the formation of heterocyclic structures. For instance, Aleksandrov et al. (2017) discuss the synthesis of similar compounds through coupling and electrophilic substitution reactions, which are fundamental in organic synthesis and drug development (Aleksandrov & El’chaninov, 2017).

Antimicrobial Properties

Compounds similar to this compound have been studied for their antimicrobial properties. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and found it exhibited good antimicrobial activity against a range of microorganisms, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).

Catalytic and Antioxidant Studies

Prabakaran et al. (2021) explored the synthesis of derivatives from similar compounds, focusing on their antioxidant properties. Their study indicates potential antioxidant applications for these compounds, supported by in vitro and molecular docking analyses (Prabakaran, Manivarman, & Bharanidharan, 2021).

Electrophilic Substitution Reactions

Aleksandrov and Elchaninov (2017) also described the synthesis of similar compounds through various electrophilic substitution reactions, highlighting the versatility and reactivity of these compounds in organic synthesis (Aleksandrov & Elchaninov, 2017).

Palladium-Catalyzed Condensation

Lu et al. (2014) conducted a study on palladium-catalyzed condensation involving furan derivatives, demonstrating the potential of these compounds in facilitating complex chemical transformations (Lu, Wu, & Yoshikai, 2014).

1,3-Dipolar Cycloaddition Reaction

Iwakura et al. (1968) explored the 1,3-dipolar cycloaddition reaction of thiophene derivatives, which is significant for the synthesis of various pharmaceuticals and organic compounds (Iwakura, Uno, Shiraishi, & Hongu, 1968).

Anticancer Activity

Chandrappa et al. (2009) synthesized derivatives of similar compounds and evaluated their anticancer activity, demonstrating the potential therapeutic applications of these compounds (Chandrappa, Kavitha, Shahabuddin, Vinaya, Ananda Kumar, Ranganatha, Raghavan, & Rangappa, 2009).

Fungicidal Activity

Banba et al. (2013) studied the fungicidal activity of carboxamide derivatives, emphasizing the importance of structural variations for biological activity (Banba, Yoshikawa, & Katsuta, 2013).

Diuretic Activity

Yar and Ansari (2009) synthesized benzothiazole derivatives and evaluated their diuretic activity, suggesting potential applications in medical treatments (Yar & Ansari, 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a similar thiazole scaffold have been found to exhibit significant anti-inflammatory and analgesic properties . This suggests that the compound may interact with enzymes like COX-1, COX-2, and 5-LOX, which play crucial roles in inflammation and pain signaling .

Mode of Action

Based on the anti-inflammatory and analgesic properties of similar thiazole derivatives, it can be hypothesized that this compound may inhibit the activity of cox-1, cox-2, and 5-lox enzymes . These enzymes are involved in the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.

Biochemical Pathways

Given the potential anti-inflammatory and analgesic properties of similar thiazole derivatives, it can be inferred that this compound may affect the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes by the enzymes COX-1, COX-2, and 5-LOX, respectively. By inhibiting these enzymes, the compound could potentially reduce the production of these inflammatory mediators.

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities and are often used in medicinal chemistry . This suggests that they may have favorable pharmacokinetic properties, but specific details would require further investigation.

Result of Action

Based on the potential anti-inflammatory and analgesic properties of similar thiazole derivatives, it can be hypothesized that this compound may reduce inflammation and pain at the molecular and cellular levels by inhibiting the production of prostaglandins and leukotrienes .

Eigenschaften

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S2/c13-10-4-3-9(19-10)7-6-18-12(14-7)15-11(16)8-2-1-5-17-8/h1-6H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUZSUHKKVFCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330267 | |

| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

476208-89-6 | |

| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile](/img/structure/B2962953.png)

![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)

![3-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2962958.png)

![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)

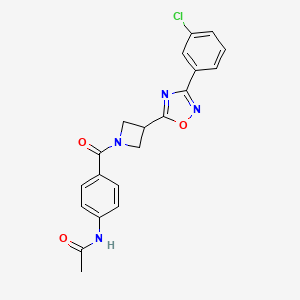

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2962963.png)

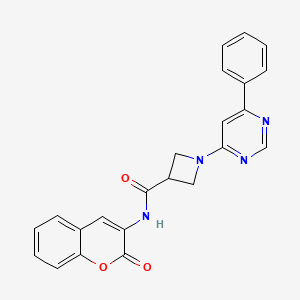

![5-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2962971.png)

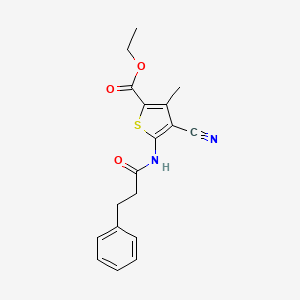

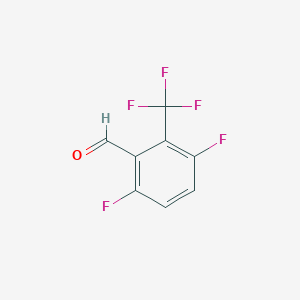

![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)